molecular formula C14H9IO4 B290473 1,3-Benzodioxol-5-yl 2-iodobenzoate

1,3-Benzodioxol-5-yl 2-iodobenzoate

Cat. No.: B290473
M. Wt: 368.12 g/mol
InChI Key: GAPMLGQQTVSGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 2-iodobenzoate is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked via an ester group to a 2-iodobenzoate substituent. The 1,3-benzodioxole group, a methylenedioxy aromatic ring, is known for its electron-rich properties and role in enhancing molecular interactions in medicinal chemistry. The 2-iodobenzoate group introduces steric bulk and halogen-mediated electronic effects, influencing reactivity and binding affinity. This compound has been studied in the context of kinase inhibition and structure-activity relationships (SARs) due to its structural similarity to bioactive molecules .

Properties

Molecular Formula

C14H9IO4

Molecular Weight

368.12 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-iodobenzoate

InChI

InChI=1S/C14H9IO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2

InChI Key

GAPMLGQQTVSGIY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Activity Trends

Compounds sharing the 1,3-benzodioxol-5-yl group exhibit significant variation in bioactivity depending on substitution patterns. Key examples include:

Compound Substituent Position/Group IC50 (SsCK1) IC50 (HsCDK5-p25) Selectivity
9j 1,3-Benzodioxol-5-yl (arylmethylamino) 1.4 μM N/A High
9n 2,3-Dihydro-benzo[1,4]dioxin-6-yl 2.0 μM N/A Moderate
9h 1,3-Benzodioxol-5-yl (5-arylidene) 6.6 μM 1.1 μM Low
9i 2,3-Dihydro-benzo[1,4]dioxin-6-yl (5-arylidene) 5.4 μM 1.3 μM Low

Key Findings :

  • The arylmethylamino position (as in 9j) enhances selectivity and potency for SsCK1 compared to the 5-arylidene position (9h), where activity drops significantly .
  • Bulky substituents like 2,3-dihydro-benzo[1,4]dioxin-6-yl (9n) retain moderate activity but reduce selectivity .

Role of Halogenation

Replacement of iodine in 2-iodobenzoate with smaller halogens (e.g., Cl, Br) or methyl groups alters steric and electronic profiles. For example, methyl 2-iodobenzoate derivatives (e.g., 4a, 4b) are intermediates in Suzuki-Miyaura couplings, where iodine facilitates cross-coupling reactions. However, iodinated derivatives may exhibit reduced metabolic stability compared to non-halogenated analogues .

Functional Group Variations

Thiosemicarbazide Derivatives

Compounds like 4-(1,3-benzodioxol-5-yl)thiosemicarbazide (A) and its arylidene derivatives (1–10) demonstrate distinct synthetic pathways and bioactivity. Unlike ester-linked derivatives, thiosemicarbazides are synthesized via condensation with aldehydes, yielding products with antiviral or antiproliferative properties.

Thiourea Derivatives

1-(1,3-Benzodioxol-5-yl)thiourea exhibits a planar geometry with a HOMO-LUMO energy gap of 4.12 eV (B3LYP/6-311++G(d,p)), suggesting moderate electron transport capacity.

Crystallographic and Spectroscopic Comparisons

Structural Rigidity

Crystal structures of 1,3-benzodioxol-5-yl derivatives (e.g., quinazolin-4(3H)-ones) reveal planar aromatic systems stabilized by π-π stacking.

Vibrational Spectroscopy

IR spectra of 1,3-benzodioxol-5-yl thiourea show characteristic N-H stretches at 3350 cm⁻¹ and C=S vibrations at 1250 cm⁻¹, absent in ester derivatives. The iodobenzoate group contributes intense C=O stretches near 1720 cm⁻¹, a key diagnostic feature .

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